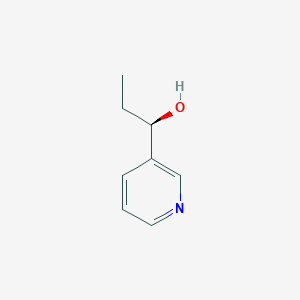

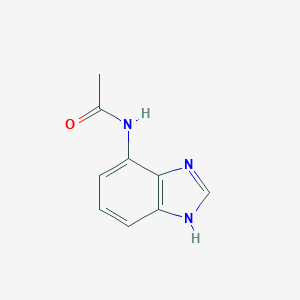

(R)-1-(3-Pyridyl)-1-propanol

Vue d'ensemble

Description

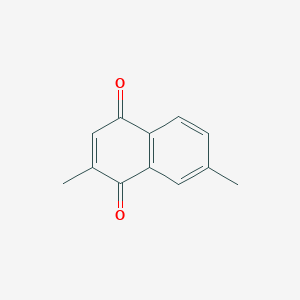

The compound “®-1-(3-Pyridyl)-1-propanol” likely belongs to a class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “®-1-(3-Pyridyl)-1-propanol” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis

The molecular structure of “®-1-(3-Pyridyl)-1-propanol” would likely be influenced by the pyridyl group. For example, in a study of porphyrin capsules using Group 15 tris (3-pyridyl) linkers, it was found that the dimensions and structural preference of the capsules could be altered by changing the bond length in the linkers .Chemical Reactions Analysis

Pyridyl-based compounds have been shown to participate in various chemical reactions. For instance, pyridyl disulfide-based thiol–disulfide exchange reactions have been used in the design of redox-responsive polymeric materials .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(3-Pyridyl)-1-propanol” would likely be influenced by its pyridyl group. For example, in a study of RuII–porphyrin dyes, it was found that the photophysical properties of the light absorber could be modulated upon metalation .Applications De Recherche Scientifique

Stereoselective Synthesis

(R)-1-(3-Pyridyl)-1-propanol plays a crucial role in stereoselective synthesis. For example, it is a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (H. Zhong et al., 1999). This highlights its importance in creating compounds with specific stereochemical configurations, essential in drug development.

Spectral Properties and Drug Metabolizing Activity

The compound's influence on spectral properties of reduced microsomes and its role in drug metabolizing activity is significant (H. Jonen et al., 1974). It demonstrates the compound's potential in understanding and manipulating biochemical processes, particularly in liver enzymes.

Catalysis and Chemical Reactions

In catalysis, (R)-1-(3-Pyridyl)-1-propanol is involved in various chemical reactions. For instance, it is used in the catalyzed asymmetric addition of dialkylzinc to aldehydes (M. Ishizaki et al., 1994). This application is crucial in organic synthesis, enabling the production of specific enantiomers of alcohol compounds.

Complex Formation and Structural Studies

(R)-1-(3-Pyridyl)-1-propanol is also instrumental in the formation of metal complexes and in structural analysis. For example, it plays a role in the study of intramolecular coordination in organotin compounds (V. Das et al., 1987). These studies are important for understanding molecular interactions and the development of new materials.

Enantioselective Metabolism

The compound's role in enantioselective metabolism is evidenced in studies like the metabolism of tobacco-specific carcinogens in smokers' urine (S. Carmella et al., 1999). This research provides insights into how specific enantiomers of a compound can have different biological activities and metabolic pathways.

Orientations Futures

The future directions for research on “®-1-(3-Pyridyl)-1-propanol” and related compounds could include further exploration of their synthesis, properties, and potential applications. For example, the use of main group elements in supramolecular chemistry involving organic and metallo-organic host assemblies is a relatively unexplored area that could provide opportunities for systematic size and structural control in an important class of supramolecular capsules .

Propriétés

IUPAC Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGGGNADMGYZFG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

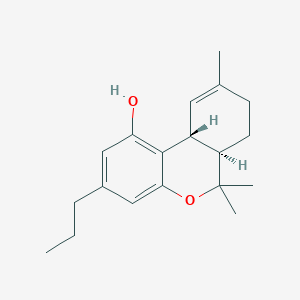

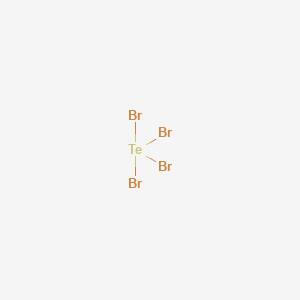

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)